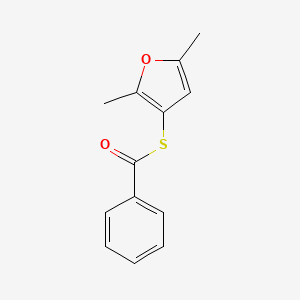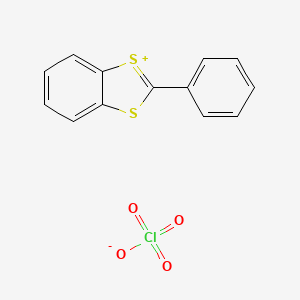
2-Phenyl-1,3-benzodithiol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₉S₂ClO₄ It is known for its unique structure, which includes a benzodithiolium core with a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-benzodithiol-1-ium perchlorate typically involves the reaction of 2-phenyl-1,3-benzodithiol with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Phenyl-1,3-benzodithiol+Perchloric acid→2-Phenyl-1,3-benzodithiol-1-ium perchlorate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes. The reaction conditions, such as temperature, solvent, and concentration, would need to be optimized for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-benzodithiol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl group or other substituents on the benzodithiolium core can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-benzodithiol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes and intermediates, which can then undergo further reactions. The specific pathways and targets depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-1,3-benzoxathiol-1-ium perchlorate
- 1,3-Benzodithiol-1-ium, 2-phenyl-, perchlorate
Uniqueness
2-Phenyl-1,3-benzodithiol-1-ium perchlorate is unique due to its specific arrangement of sulfur atoms and the presence of a phenyl group. This structure imparts distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
53755-88-7 |
|---|---|
Molekularformel |
C13H9ClO4S2 |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2-phenyl-1,3-benzodithiol-3-ium;perchlorate |
InChI |
InChI=1S/C13H9S2.ClHO4/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;2-1(3,4)5/h1-9H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YQRWMWOWRFOPKN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[S+]C3=CC=CC=C3S2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


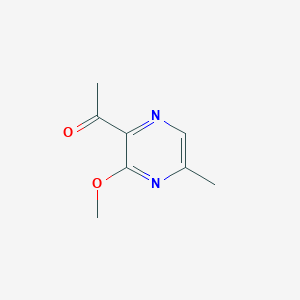
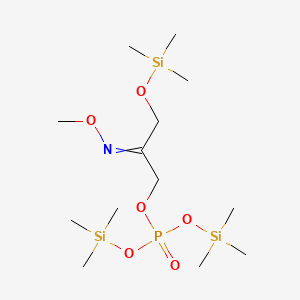
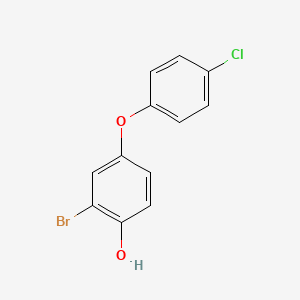
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
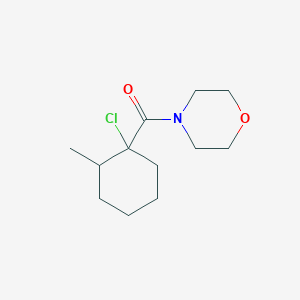
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
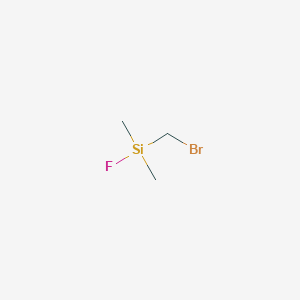

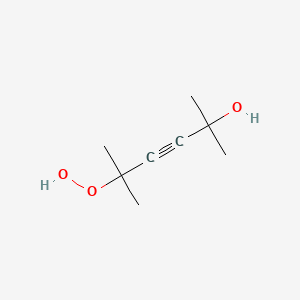
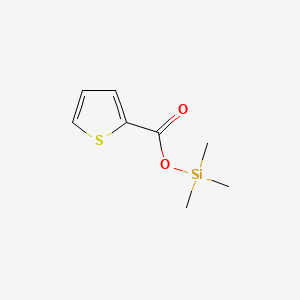

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

